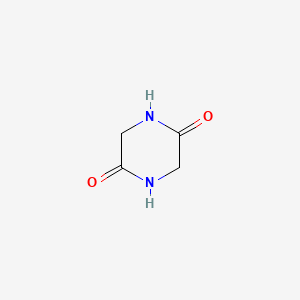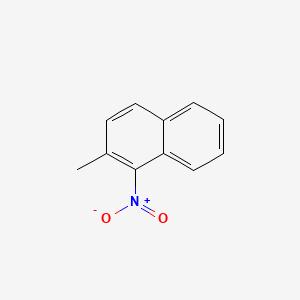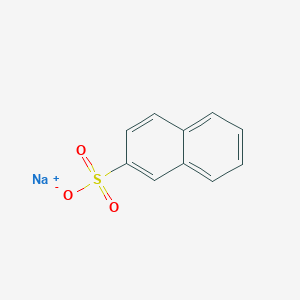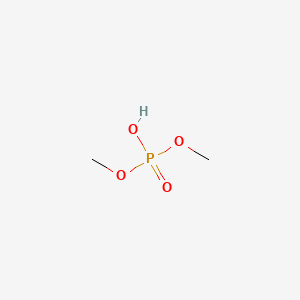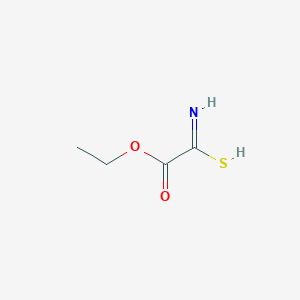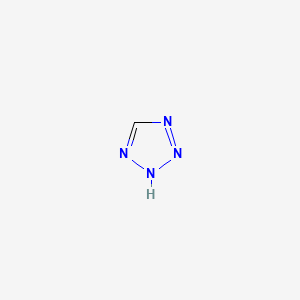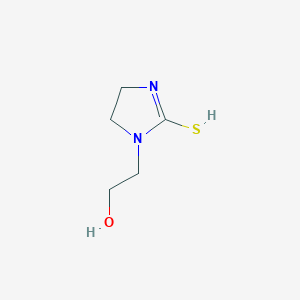
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol, also known as Tris(2,4-di-tert-butylphenyl)phosphite, is an organophosphorus compound with the formula [(C4H9)2C6H3O]3P. This white solid is widely used as a stabilizer in polymers, where it functions as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is known for its effectiveness in preventing the degradation of materials due to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-di-tert-butylphenyl)phosphite involves the reaction of phosphorus trichloride with 2,4-di-tert-butylphenol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent oxidation of the reactants and products.
Industrial Production Methods
Industrial production of Tris(2,4-di-tert-butylphenyl)phosphite follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phosphorus trichloride to a solution of 2,4-di-tert-butylphenol in a suitable solvent, such as toluene. The reaction mixture is then heated to facilitate the reaction, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tris(2,4-di-tert-butylphenyl)phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Tris(2,4-di-tert-butylphenyl)phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-di-tert-butylphenol and phosphoric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: The hydrolysis reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Oxidation: The major product is Tris(2,4-di-tert-butylphenyl)phosphate.
Hydrolysis: The major products are 2,4-di-tert-butylphenol and phosphoric acid.
Scientific Research Applications
Chemistry
In chemistry, Tris(2,4-di-tert-butylphenyl)phosphite is used as a stabilizer in the production of polymers. It helps in preventing the oxidative degradation of polymers, thereby extending their lifespan and maintaining their mechanical properties.
Biology
In biological research, this compound is used as an antioxidant to study the effects of oxidative stress on biological systems. It helps in understanding the mechanisms of oxidative damage and the role of antioxidants in mitigating such damage.
Medicine
In the medical field, Tris(2,4-di-tert-butylphenyl)phosphite is used in the formulation of pharmaceutical products to enhance their stability and shelf life. It prevents the oxidation of active pharmaceutical ingredients, ensuring their efficacy over time.
Industry
Industrially, this compound is used in the production of plastics, rubber, and other materials that are prone to oxidative degradation. It is also used in the formulation of lubricants and fuels to prevent oxidation and improve their performance.
Mechanism of Action
Tris(2,4-di-tert-butylphenyl)phosphite exerts its effects by acting as an antioxidant. It scavenges free radicals and reactive oxygen species, preventing them from initiating the oxidation of materials. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another common antioxidant used in polymers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food and pharmaceuticals.
Uniqueness
Tris(2,4-di-tert-butylphenyl)phosphite is unique due to its high thermal stability and effectiveness in preventing oxidative degradation. Unlike other antioxidants, it provides long-term protection against oxidation, making it suitable for use in high-temperature applications and materials that require extended shelf life.
Properties
IUPAC Name |
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEITPOSEVENMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)S)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=N1)S)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
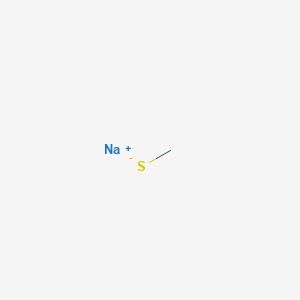
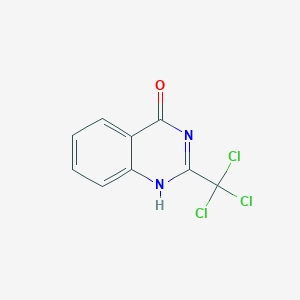
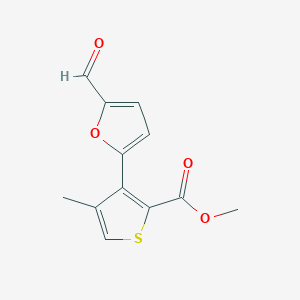
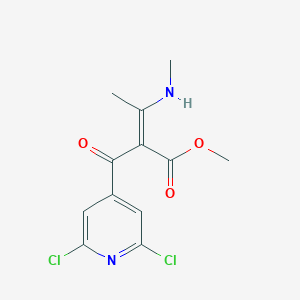
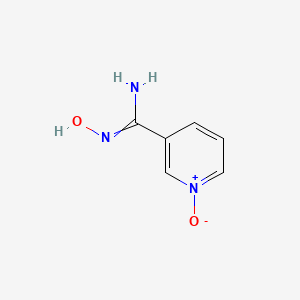
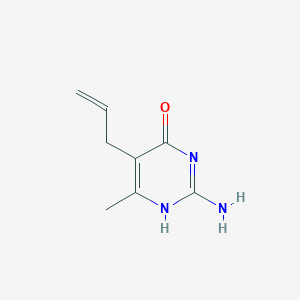
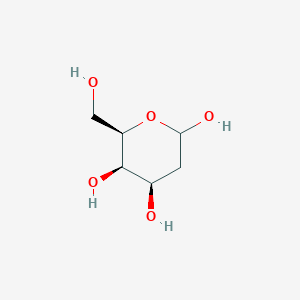
![3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid](/img/structure/B7767366.png)
